3-morpholinopyrazin-2(1H)-one
Description
3-Morpholinopyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core fused with a morpholine ring. Pyrazinones are six-membered aromatic rings containing two nitrogen atoms, while the morpholine substituent introduces a saturated oxygen-containing heterocycle. This structural combination confers unique physicochemical properties, such as enhanced solubility and stability, which are advantageous in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-morpholin-4-yl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8-7(9-1-2-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLJDIGVUAWVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 3-morpholinopyrazin-2(1H)-one with key analogs:


Key Observations :
- The morpholino group in this compound increases molecular weight compared to simpler pyrazinones but improves hydrophilicity.
- Chlorine and phenyl substituents in pyridazinone analogs (e.g., compound 3a-3h) enhance lipophilicity, which may influence bioavailability .
Spectroscopic Data (NMR)
NMR profiles of related compounds provide insights into electronic environments:


Analysis :
- Pyrazinones exhibit characteristic aromatic proton shifts (δ 7.5–8.5), whereas morpholino substituents would deshield adjacent protons due to electron withdrawal.
- Carbonyl carbons in pyrazinones and piperazinones resonate near δ 160–170, consistent with similar electronic environments .
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